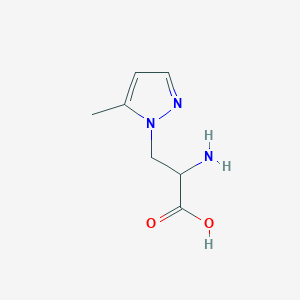

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC17507629

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-amino-3-(5-methylpyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-5-2-3-9-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

| Standard InChI Key | IIFYOJFSOGKDEF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=NN1CC(C(=O)O)N |

Introduction

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amino acid backbone. Its structure and properties suggest potential applications in medicinal chemistry, particularly as a bioactive molecule due to the presence of heterocyclic pyrazole, which is known for its pharmacological versatility.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the Pyrazole Ring: Pyrazoles are synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

-

Functionalization: The addition of an amino acid side chain can be achieved through nucleophilic substitution or amidation reactions.

-

Purification: Techniques such as recrystallization or chromatographic methods are employed to isolate the desired product.

Applications in Medicinal Chemistry

The pyrazole moiety in 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is significant due to its:

-

Antioxidant Activity: Pyrazoles have been shown to scavenge free radicals effectively.

-

Anti-inflammatory Potential: Pyrazole derivatives often inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Enzyme Inhibition: The compound's structure suggests it may act as an inhibitor for enzymes that require amino acid derivatives as substrates.

Biological Activity

While specific data on this compound's bioactivity is limited, related pyrazole-containing amino acids have demonstrated:

-

Antioxidant Properties: Effective in reducing oxidative stress.

-

Anti-inflammatory Effects: Comparable activity to non-steroidal anti-inflammatory drugs (NSAIDs).

-

Potential Antimicrobial Activity: Effective against bacterial strains due to the heterocyclic ring.

Analytical Characterization

The identification and characterization of the compound rely on advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms the connectivity of atoms within the molecule.

-

Proton NMR (H-NMR): Identifies hydrogen environments.

-

Carbon NMR (C-NMR): Confirms carbon framework.

-

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects functional groups such as -NH and -COOH.

Challenges and Future Research

Despite its promising structure, challenges remain:

-

Limited Data: The compound's pharmacological profile requires extensive testing.

-

Synthesis Optimization: Improved methods for higher yield and purity are needed.

-

Structure-Activity Relationship (SAR): Detailed studies are necessary to understand how modifications affect biological activity.

Future research could explore its potential as a drug candidate, focusing on its interaction with biological targets and therapeutic efficacy.

This article provides an authoritative overview of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, emphasizing its chemical properties, synthesis, potential applications, and areas for further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume